molecular formula C15H16N2O3 B14276278 3-(6-benzyl-5-methyl-2-oxo-1H-pyrazin-3-yl)propanoic acid CAS No. 185543-15-1

3-(6-benzyl-5-methyl-2-oxo-1H-pyrazin-3-yl)propanoic acid

Katalognummer: B14276278
CAS-Nummer: 185543-15-1
Molekulargewicht: 272.30 g/mol
InChI-Schlüssel: JJIYMKXYBYHWPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(6-benzyl-5-methyl-2-oxo-1H-pyrazin-3-yl)propanoic acid is an organic compound that belongs to the class of pyrazine derivatives This compound features a pyrazine ring substituted with a benzyl group, a methyl group, and a propanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-benzyl-5-methyl-2-oxo-1H-pyrazin-3-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazine ring, followed by the introduction of the benzyl and methyl groups, and finally the addition of the propanoic acid moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(6-benzyl-5-methyl-2-oxo-1H-pyrazin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(6-benzyl-5-methyl-2-oxo-1H-pyrazin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(6-benzyl-5-methyl-2-oxo-1H-pyrazin-3-yl)butanoic acid
  • 3-(6-benzyl-5-methyl-2-oxo-1H-pyrazin-3-yl)ethanoic acid

Uniqueness

3-(6-benzyl-5-methyl-2-oxo-1H-pyrazin-3-yl)propanoic acid is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its combination of benzyl, methyl, and propanoic acid groups makes it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

185543-15-1

Molekularformel

C15H16N2O3

Molekulargewicht

272.30 g/mol

IUPAC-Name

3-(6-benzyl-5-methyl-2-oxo-1H-pyrazin-3-yl)propanoic acid

InChI

InChI=1S/C15H16N2O3/c1-10-13(9-11-5-3-2-4-6-11)17-15(20)12(16-10)7-8-14(18)19/h2-6H,7-9H2,1H3,(H,17,20)(H,18,19)

InChI-Schlüssel

JJIYMKXYBYHWPF-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(NC(=O)C(=N1)CCC(=O)O)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.